Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H10BrClN2O2S and a molecular weight of 361.64 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring, a bromine atom, and a chlorobenzylamino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-aminothiazole with 2-chlorobenzyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorobenzylamino group are crucial for its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-(2-fluorobenzylamino)thiazole-5-carboxylate
- Methyl 4-bromo-2-(2-methylbenzylamino)thiazole-5-carboxylate
- Methyl 4-bromo-2-(2-nitrobenzylamino)thiazole-5-carboxylate
Uniqueness
Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is unique due to the presence of the chlorobenzylamino group, which imparts specific electronic and steric properties that influence its reactivity and binding affinity . This makes it a valuable compound in the development of new drugs and materials .
Properties
Molecular Formula |
C12H10BrClN2O2S |
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Molecular Weight |
361.64 g/mol |
IUPAC Name |
methyl 4-bromo-2-[(2-chlorophenyl)methylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-18-11(17)9-10(13)16-12(19-9)15-6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
FQBZSZSHHOVILE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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